molecular formula C7H6N2O2 B2439853 2-Aminobenzo[d]oxazol-6-ol CAS No. 1806576-91-9

2-Aminobenzo[d]oxazol-6-ol

Cat. No.: B2439853
CAS No.: 1806576-91-9
M. Wt: 150.137
InChI Key: DHVVLFDEVIVGAO-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C₇H₆N₂O₂ It is a derivative of benzoxazole, featuring an amino group at the second position and a hydroxyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with cyanogen bromide under basic conditions. Another method includes the reaction of 2-aminophenol with phosgene, followed by cyclization in the presence of a base.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted reactions to enhance efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-aminophenol and suitable reagents, such as cyanogen bromide or phosgene, under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzo[d]oxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Aminobenzo[d]oxazol-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-4-fluorobenzo[d]oxazol-2-amine
  • 2-Amino-1,3-benzoxazol-5-ylboronic acid hydrochloride
  • 6-Methyl-2-aminobenzoxazol
  • 6-Iodobenzo[d]oxazol-2-amine
  • 5-Fluorobenzo[d]oxazol-2-amine

Comparison: Compared to these similar compounds, 2-Aminobenzo[d]oxazol-6-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzoxazole ring. This dual functionality enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s specific substitution pattern contributes to its distinct biological activities and applications .

Properties

IUPAC Name

2-amino-1,3-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVVLFDEVIVGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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